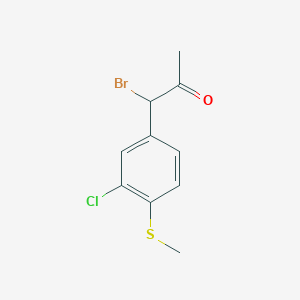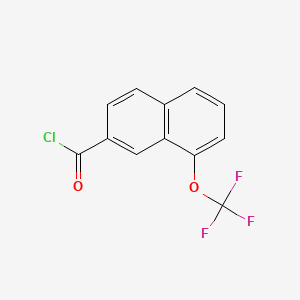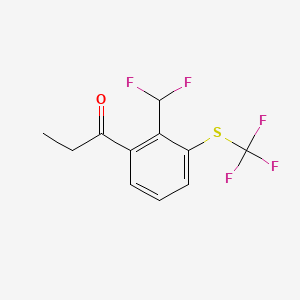
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent under specific reaction conditions.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent.
Formation of Propan-1-one Moiety: The final step involves the formation of the propan-1-one moiety through a suitable reaction, such as Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethylthio groups play a crucial role in its activity. These groups can interact with enzymes, receptors, or other proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers.
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)6-4-3-5-8(9(6)10(12)13)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
RENTUSMBTNGFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


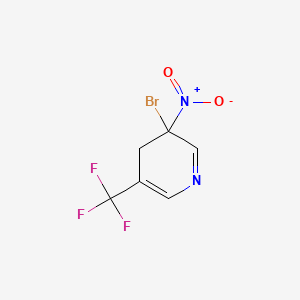
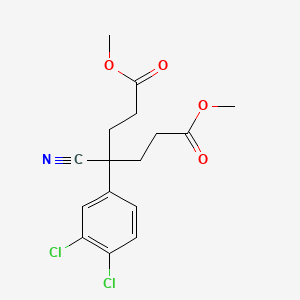
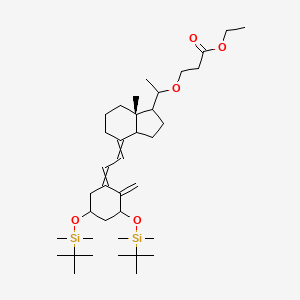
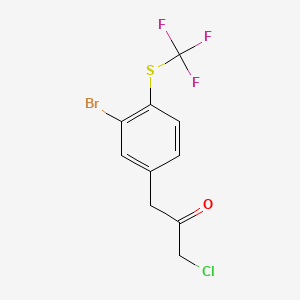




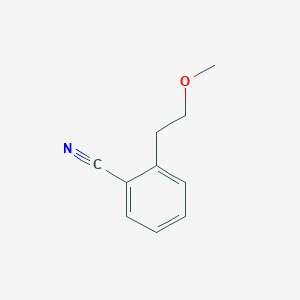
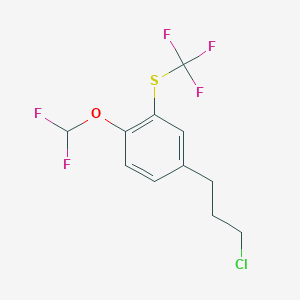
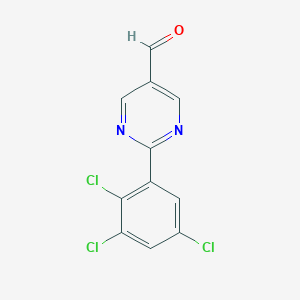
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
